N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide can involve multiple steps, starting from readily available precursors.
Formation of the Thienopyrimidine Core:
Step 1: Reacting 2-aminothiophene with a suitable electrophile to introduce the pyrimidine moiety.
Step 2: Cyclization under acidic or basic conditions to form the 2,4-dioxothieno[3,2-d]pyrimidine structure.
Functionalization of the Core:
Step 3: N-alkylation using a bromoethyl intermediate to add the ethyl linker.
Integration of the Pyrazole and Benzamide:
Step 4: Formation of the pyrazole ring via cyclocondensation.
Step 5: Coupling the benzamide moiety through standard amidation reactions.
Industrial Production Methods: Industrial synthesis may streamline these steps, emphasizing scalability and cost-efficiency. Techniques like continuous flow chemistry could be used to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific sites like the pyrazole ring, leading to various oxidative derivatives.
Reduction: The benzamide or the thienopyrimidine core might be reduced under mild conditions.
Substitution: Substitution reactions can occur at the benzamide or pyrazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Nucleophilic reagents like halides, amines, under various solvents and temperatures
Major Products: Depending on the reaction, products might include hydroxylated derivatives, amine derivatives, or substituted benzamides.
Scientific Research Applications
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has a wide array of applications:
Chemistry: Used as a building block in organic synthesis, aiding the formation of complex molecules.
Biology: Potential inhibitor for enzymes or receptors, useful in studying biochemical pathways.
Medicine: Explored as a candidate for drug development, particularly in cancer research for its potential anti-proliferative properties.
Industry: Possible use in the production of specialized pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action is linked to its ability to interact with biological macromolecules:
Molecular Targets: Could target enzymes like kinases or receptor proteins.
Pathways Involved: May interfere with signal transduction pathways, inhibiting the proliferation of certain cells, especially in cancer.
Comparison with Similar Compounds
N-(2-(2,4-Dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)benzamide
3-(1H-Pyrazol-1-yl)benzoic acid
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives
Uniqueness:
In a world of molecular complexity, this compound stands out with its unique structural composition and vast potential for scientific exploration. It's a testament to the innovative spirit of modern synthetic chemistry.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-16(12-3-1-4-13(11-12)23-8-2-6-20-23)19-7-9-22-17(25)15-14(5-10-27-15)21-18(22)26/h1-6,8,10-11H,7,9H2,(H,19,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXAEZUECQSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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